Electrospun superhydrophilic membranes for effective removal of Pb(ii) from water†
Nanoscale Advances Pub Date: 2018-09-26 DOI: 10.1039/C8NA00044A
Abstract
Nanofibrous membranes have a high specific surface area and large porosity, which are beneficial for being used as adsorbents to remove heavy metal ions from water. In this work, electrospun nanofibers were wrapped with a hydrogel layer with a tunable thickness, which endowed the membrane with excellent superhydrophilic performance. Because of good water-retention properties and abundant functional groups originating from the hydrogel layer, as a static adsorbent, the maximum adsorption capacity of Pb(II) was up to 146.21 mg g−1 according to the Langmuir model. Meanwhile, the electrospun membrane also possessed water permeability as a flow-through membrane for dynamic adsorption, which was obviously different from traditional hydrogel adsorbents. As a result, the rejection ratio of Pb(II) can remain over 55% after running for 72 h under high pH conditions and at low initial ion concentrations. Apart from these, cycle operations confirmed the regeneration of the membrane, and competitive adsorption experiments illustrated the selective removal of Pb(II) in a mixed ion solution.
![Graphical abstract: Electrospun superhydrophilic membranes for effective removal of Pb(ii) from water](http://scimg.chem960.com/usr/1/C8NA00044A.jpg)
Recommended Literature
- [1] Iodine uptake and enhanced electrical conductivity in a porous coordination polymer based on cucurbit[6]uril†
- [2] Ultraviolet charge-transfer-to-solvent spectroscopy of halide and hydroxide ions in subcritical and supercritical water
- [3] One-step synthesis of structure controlled vinyl functionalized hollow mesoporous silica nanospheres
- [4] The separation of the lanthanons (rare-earth elements)
- [5] Inside front cover
- [6] Multi-feature round silicon membrane filters enable fractionation and analysis of small micro- and nanoplastics with Raman spectroscopy and nano-FTIR†
- [7] Synthesis and gas transport properties of polyamide membranes containing PDMS groups
- [8] Colloidal properties of concentrated heated milk
- [9] Hot off the press
- [10] Contents list
![Nanoscale Advances](https://scimg.chem960.com/usr/1/NA004003.jpg)
Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 14132-51-5
-
CAS no.: 125978-95-2
-
CAS no.: 10405-85-3